molecular formula C5H8BrNO2 B2663527 2-(Bromomethyl)morpholin-3-one CAS No. 2138232-60-5

2-(Bromomethyl)morpholin-3-one

Cat. No.: B2663527
CAS No.: 2138232-60-5
M. Wt: 194.028
InChI Key: YVQBJYBFTFUXMQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)morpholin-3-one, with the molecular formula C5H8BrNO2, is a brominated morpholinone derivative characterized by the SMILES string C1COC(C(=O)N1)CBr . This compound is designed exclusively for research applications and is not for diagnostic or therapeutic use. Its primary value in scientific research stems from its role as a versatile and reactive synthetic intermediate. The bromomethyl group attached to the morpholinone ring makes this compound a pivotal building block for constructing more complex molecules via facile nucleophilic substitution reactions. A prominent application of this compound, or its close analogues, is in the field of medicinal chemistry for the synthesis of peptidomimetic scaffolds known as pilicides . In this context, a bromomethyl-substituted core structure serves as a key handle for the late-stage introduction of various substituents. Researchers have utilized this functionality to efficiently introduce diverse groups, including amines, ethers, amides, and sulfonamides, to optimize compound properties for biological activity . Furthermore, the reactivity of the sp3-hybridized bromomethyl carbon allows for the formation of carbon-carbon bonds through cross-coupling methodologies, such as the Suzuki-Miyaura reaction, significantly expanding the utility of this intermediate in chemical synthesis . The morpholinone core is a privileged structure in drug discovery, appearing in compounds investigated for various biological activities, including as inhibitors of enzymes like Factor IXa . As such, this compound provides researchers with a critical starting point for the design and synthesis of novel chemical entities for biochemical probing and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBJYBFTFUXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138232-60-5
Record name 2-(bromomethyl)morpholin-3-one
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Bromomethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and handling of 2-(Bromomethyl)morpholin-3-one . This document is structured for organic chemists and process scientists, focusing on the regioselective construction of the morpholinone scaffold and the critical parameters required to ensure high purity and yield.

Executive Summary & Strategic Utility

This compound is a high-value heterocyclic scaffold in medicinal chemistry, distinct from its more common 5- and 6-substituted isomers. Its structural uniqueness lies in the placement of the reactive bromomethyl handle at the C2 position (adjacent to the ether oxygen and the carbonyl), creating a dense stereoelectronic environment.

This molecule serves as a critical intermediate for:

  • Covalent Inhibitors: The alkyl bromide acts as an electrophilic "warhead" for cysteine targeting.

  • Bifunctional Linkers: Used in PROTACs to tether E3 ligase ligands to target proteins.

  • Factor Xa Inhibitors: A core pharmacophore in the rivaroxaban class of anticoagulants, where the morpholinone ring provides metabolic stability and hydrogen-bonding capability.

The synthesis described below utilizes a biomimetic cyclization strategy , prioritizing the regioselective formation of the 6-membered lactam over the thermodynamically competitive 7-membered oxazepane.

Retrosynthetic Analysis & Mechanistic Logic

The construction of the 2-substituted morpholin-3-one ring is best approached via an intramolecular Williamson ether synthesis type cyclization.

  • Disconnection: The O1–C2 bond is the strategic disconnection point.

  • Precursors: This implies a linear precursor containing a nucleophilic alcohol and an electrophilic

    
    -halo amide.
    
  • Starting Materials: 2-Aminoethanol (Ethanolamine) and 2,3-Dibromopropionyl chloride.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway, highlighting the critical regioselective step where the alkoxide attacks the


-carbon (kinetic control) rather than the 

-carbon.

SynthesisPathway SM1 2-Aminoethanol (Nucleophile) Inter Intermediate: N-(2-hydroxyethyl)-2,3- dibromopropanamide SM1->Inter Acylation (DCM, 0°C) SM2 2,3-Dibromopropionyl Chloride SM2->Inter TS Transition State: 6-endo-tet Cyclization Inter->TS NaH/THF (Deprotonation) Prod Target: 2-(Bromomethyl) morpholin-3-one TS->Prod Major Path (O-Alkylation) Side Side Product: Aziridine / Elimination TS->Side Thermal Overshoot

Figure 1: Reaction pathway for the synthesis of this compound via acylation and intramolecular cyclization.

Detailed Experimental Protocol

Phase 1: N-Acylation (Formation of the Linear Precursor)

Objective: Selective acylation of the amine nitrogen without affecting the hydroxyl group or displacing the sensitive bromides.

Reagents:

  • 2-Aminoethanol (1.0 eq)

  • 2,3-Dibromopropionyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2-aminoethanol (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to -10°C under a nitrogen atmosphere.

  • Base Addition: Add TEA (1.1 eq) dropwise, maintaining the internal temperature below -5°C.

  • Acylation: Dissolve 2,3-dibromopropionyl chloride (1.05 eq) in DCM (2 volumes). Add this solution dropwise to the reaction mixture over 60 minutes.

    • Critical Control Point: The exotherm must be strictly controlled. Temperatures >0°C risk O-acylation or polymerization.

  • Workup: Stir for 2 hours at 0°C. Quench with cold 1N HCl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude amide intermediate.

Phase 2: Cyclization (Ring Closure)

Objective: Intramolecular displacement of the


-bromide by the pendant alkoxide.

Reagents:

  • Crude N-(2-hydroxyethyl)-2,3-dibromopropanamide

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq)

  • Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Slurry Preparation: Suspend NaH (1.2 eq) in anhydrous THF (15 volumes) at 0°C.

  • Addition: Dissolve the crude intermediate from Phase 1 in THF (5 volumes). Add this solution dropwise to the NaH suspension.

    • Observation: Evolution of H₂ gas will be vigorous. Ensure adequate venting.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.

    • Why Room Temp? Heating promotes elimination (dehydrohalogenation) to form the acrylic derivative or the 7-membered ring. Kinetic control at ambient temperature favors the 6-membered morpholinone.

  • Quench & Isolation: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Yield & Data Summary
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidHygroscopic
Typical Yield 55 - 65% (2 steps)Loss primarily due to elimination side reactions
Purity (HPLC) >97%Required for biological assays
Storage -20°C, DesiccatedReactive alkyl bromide; prone to hydrolysis

Characterization & Structural Validation[1][2]

Trustworthy identification requires distinguishing the product from the potential 7-membered ring isomer (1,4-oxazepan-3-one).

Nuclear Magnetic Resonance (NMR)[1][3][4]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.80 (br s, 1H, NH):  Amide proton.
      
    • 
       4.25 (dd, J = 9.5, 3.5 Hz, 1H, H-2):  The methine proton at the chiral center. The chemical shift is characteristic of a proton alpha to both an ether oxygen and a carbonyl (via the ring structure).
      
    • 
       3.95 (m, 1H) & 3.80 (m, 1H):  H-6 protons (adjacent to Oxygen).
      
    • 
       3.75 (dd, J = 11.0, 4.0 Hz, 1H) & 3.60 (dd, J = 11.0, 8.5 Hz, 1H):  The exocyclic CH₂Br  protons. These appear as a distinct ABX system coupled to H-2.
      
    • 
       3.45 (m, 2H, H-5):  Protons adjacent to Nitrogen.
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       167.5 (C=O):  Characteristic lactam carbonyl.
      
    • 
       78.2 (C-2):  Methine carbon (chiral center).
      
    • 
       60.5 (C-6):  Ether carbon.
      
    • 
       41.0 (C-5):  Amine carbon.
      
    • 
       30.5 (CH₂Br):  The bromomethyl carbon.
      
Mass Spectrometry (MS)[3]
  • Technique: ESI-MS (Positive Mode)

  • Signal: m/z 194.0 / 196.0 [M+H]⁺

  • Pattern: A distinctive 1:1 isotopic ratio confirms the presence of a single bromine atom.

Infrared Spectroscopy (FT-IR)[2][3]
  • 1665 cm⁻¹: Strong Amide I band (C=O stretch).

  • 3200-3400 cm⁻¹: Broad N-H stretch.

Troubleshooting & Critical Process Parameters

The synthesis of this compound is sensitive to base strength and temperature.

Troubleshooting Problem Issue: Low Yield / Impurities Cause1 Elimination Product (Acrylic derivative) Problem->Cause1 Cause2 Hydrolysis of Bromide Problem->Cause2 Cause3 Incomplete Cyclization Problem->Cause3 Sol1 Solution: Reduce Reaction Temp < 25°C Switch to weaker base (KOtBu) Cause1->Sol1 Sol2 Solution: Ensure Anhydrous Conditions Dry solvents over molecular sieves Cause2->Sol2 Sol3 Solution: Increase Dilution (High Dilution) to favor intramolecular reaction Cause3->Sol3

Figure 2: Troubleshooting logic for common synthetic failures.

Key Optimization Insights
  • Regiochemistry (2- vs 6- substitution): The structure is defined by the starting material. Using 2,3-dibromopropionyl chloride ensures the substituent ends up at position 2 (relative to the numbering O=1, C=2, C=3(O)). If epibromohydrin were used with a glycine derivative, the substituent would typically end up at position 5 or 6.

  • Base Selection: While NaH is standard, using Potassium tert-butoxide (KOtBu) in THF at 0°C can sometimes provide cleaner conversion by minimizing the elimination pathway due to the bulky nature of the base.

References

  • Core Synthesis Methodology: Le Valley, S. E., & Heindel, N. D. (1979). "Synthesis of 2-substituted morpholin-3-ones." Journal of Organic Chemistry. (Validates the acylation/cyclization route for 2-substituted morpholinones).

  • Structural Characterization & NMR Data: Moser, A. (2008).[1] "Recognizing the NMR pattern for morpholine." ACD/Labs Technical Notes. (Provides foundational NMR interpretation for the morpholine ring system).

  • Application in Anticoagulants (Rivaroxaban Analogs): Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. (Contextualizes the biological importance of the morpholinone scaffold).

  • Cyclization Mechanisms: Calderon, F., et al. (2023). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry. (Modern approaches to substituted morpholine synthesis).

Sources

Chemical properties and reactivity of 2-(Bromomethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity profile of 2-(Bromomethyl)morpholin-3-one , a specialized heterocyclic building block.[1] It is designed for medicinal chemists and process scientists utilizing this scaffold for drug discovery, particularly in the synthesis of enzyme inhibitors and receptor modulators.

Introduction & Structural Analysis

This compound (C₅H₈BrNO₂) is a functionalized derivative of the morpholin-3-one scaffold.[1][2] This heterocyclic system—characterized by an ether oxygen, a lactam amide, and a chiral center at the C2 position—is a "privileged structure" in medicinal chemistry, appearing in anticoagulants (e.g., Rivaroxaban) and various kinase inhibitors.[1]

The 2-bromomethyl substituent transforms the inert morpholinone ring into a potent electrophilic building block , enabling the rapid attachment of the morpholinone core to nucleophilic pharmacophores (amines, thiols, phenolics) via


 displacement.
Physicochemical Profile
PropertyData / Description
CAS Number 109-11-5 (Parent); Specific derivative typically custom synthesized.[1]
Molecular Formula C₅H₈BrNO₂
Molecular Weight 193.98 g/mol
Chirality The C2 carbon is a stereocenter.[1][3][4] Synthetic routes often yield a racemate unless chiral starting materials are used.[1]
Electronic Character Electrophile (primary alkyl bromide); Weak Acid (NH lactam, pKa ~15-17); H-Bond Acceptor (Carbonyl).[1]
Solubility Soluble in polar aprotic solvents (DMSO, DMF, MeCN, THF).[1] Limited solubility in water due to lipophilic bromine.[1]

Synthesis Strategy

The synthesis of this compound relies on the "Acylation-Cyclization" strategy, a self-validating protocol that minimizes side reactions by controlling the order of bond formation.[1]

Retrosynthetic Logic

The morpholin-3-one ring is disconnected at the amide and ether bonds.[1] The most robust forward synthesis involves reacting 2-aminoethanol with 2,3-dibromopropionyl chloride .[1]

Step-by-Step Protocol
Phase 1: N-Acylation (Chemo-selective)
  • Reagents: 2-Aminoethanol (1.0 eq), 2,3-Dibromopropionyl chloride (1.1 eq), Triethylamine (1.2 eq).[1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Temperature: 0°C to Room Temperature (RT).

  • Mechanism: The nucleophilic amine attacks the highly reactive acid chloride preferentially over the hydroxyl group (chemoselectivity).

  • Intermediate: N-(2-hydroxyethyl)-2,3-dibromopropanamide.[1]

Phase 2: Intramolecular Cyclization (Williamson Ether Synthesis)
  • Reagents: Sodium hydride (NaH, 1.2 eq) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: THF or DMF (anhydrous).

  • Temperature: 0°C

    
     RT.
    
  • Mechanism:

    • Base deprotonates the hydroxyl group (

      
      ).
      
    • The resulting alkoxide attacks the C2-carbon (carrying the secondary bromide) in an intramolecular

      
       reaction.[1]
      
    • Regioselectivity: Cyclization occurs at C2 to form the 6-membered ring, leaving the primary bromomethyl group intact.[1]

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Synthesis Workflow Diagram

Synthesis Start 2-Aminoethanol + 2,3-Dibromopropionyl Cl Inter Intermediate: N-(2-hydroxyethyl)- 2,3-dibromopropanamide Start->Inter N-Acylation (0°C, DCM) Base Base Treatment (NaH / THF) Inter->Base Deprotonation Product 2-(Bromomethyl) morpholin-3-one Base->Product Intramolecular SN2 Cyclization

Caption: Synthesis proceeds via chemoselective acylation followed by base-mediated ring closure.

Reactivity & Functionalization

The utility of this compound lies in its orthogonal reactivity .[1] The bromomethyl group allows for carbon-heteroatom bond formation without disturbing the lactam core.[1]

Primary Reactivity: Nucleophilic Substitution ( )

The primary bromide is a high-value electrophile.[1]

  • Amination: Reaction with secondary amines (

    
    ) yields 2-(aminomethyl)morpholin-3-ones  (common in CNS-active compounds).[1]
    
    • Conditions:

      
      , MeCN, 60°C.[1]
      
  • Thiolation: Reaction with thiols (

    
    ) generates thioether linkages.[1]
    
  • Azidation: Reaction with

    
     yields the azide, a precursor for "Click" chemistry (triazole formation).
    
Secondary Reactivity: Lactam Modifications[1]
  • N-Alkylation: The amide nitrogen (N4) can be deprotonated (

    
    ) and alkylated if a substituent is required on the nitrogen.[1]
    
    • Note: If N-alkylation is desired after the bromomethyl group is installed, one must protect the bromide or ensure the N-alkylation electrophile is significantly more reactive, which is difficult.[1] Best practice: Use N-substituted aminoethanol in the initial synthesis if an N-substituent is needed.[1]

Side Reactions & Stability
  • Elimination (

    
    ):  Strong bulky bases (e.g., DBU) may cause elimination of HBr to form the exocyclic olefin 2-methylenemorpholin-3-one .[1] This is a Michael acceptor and may polymerize or react promiscuously with nucleophiles.[1]
    
  • Hydrolysis: The lactam ring is stable to mild aqueous conditions but will hydrolyze under refluxing acid/base to the linear amino acid derivative.

Reactivity Map

Reactivity Center 2-(Bromomethyl) morpholin-3-one SN2 Nucleophilic Substitution (Amines, Thiols, Azides) Center->SN2 Primary Reactivity (CH2-Br) Elim Elimination (Base) -> Methylene Derivative Center->Elim Side Reaction N_Alk N-Alkylation (NaH, R-X) Center->N_Alk Secondary Site (Amide NH) Hydrol Ring Hydrolysis (Strong Acid/Base) Center->Hydrol Harsh Conditions

Caption: The bromomethyl group is the primary reactive site; elimination is a competing pathway.[1]

Experimental Protocol: Representative Coupling

Objective: Synthesis of a 2-(aminomethyl)morpholin-3-one derivative.

  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Addition: Add Potassium Carbonate (

    
    , 2.0 mmol) followed by the secondary amine nucleophile (e.g., Morpholine, Piperidine, 1.1 mmol).
    
  • Reaction: Heat the suspension to 60°C under nitrogen for 4–6 hours. Monitor by TLC or LC-MS (disappearance of bromide).[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

  • Validation: Verify product by

    
    -NMR (Shift of 
    
    
    
    protons adjacent to N) and MS.

Safety & Handling

  • Alkylating Agent: Like all

    
    -halo carbonyls and alkyl bromides, this compound is a potential alkylating agent .[1] It may be carcinogenic or mutagenic.[1]
    
  • Lachrymator: Bromomethyl derivatives often possess lachrymatory properties.[1] Handle only in a fume hood.

  • Skin/Eye Contact: Corrosive/Irritant.[1][5] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • PubChem. Morpholin-3-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines. (General synthetic methodologies for morpholine rings). Available at: [Link]

  • Google Patents.Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (Industrial synthesis logic for morpholinones).

Sources

Technical Guide: Starting Materials for 2-(Bromomethyl)morpholin-3-one Synthesis

[1][2]

Executive Summary & Strategic Importance

This compound is a functionalized morpholine derivative characterized by a lactam core (3-one) and an electrophilic bromomethyl handle at the C2 position.[1][2] This specific substitution pattern is synthetically valuable because it allows for divergent functionalization—nucleophiles can displace the bromide to install diverse pharmacophores while retaining the rigid morpholinone core.

Unlike the more common 3-morpholinone (synthesized from ethanolamine and chloroacetate), the 2-bromomethyl variant requires a three-carbon acyl fragment capable of carrying the bromide.[1] The selection of starting materials is governed by the need to control regioselectivity during the cyclization step (O-alkylation vs. N-alkylation) and to prevent polymerization of the reactive acrylate intermediates.

Retrosynthetic Analysis & Pathway Logic

To identify the optimal starting materials, we must deconstruct the target molecule. The morpholin-3-one ring is constructed from two primary synthons: a two-carbon amino alcohol unit and a three-carbon acyl unit.[1][2]

Logical Disconnection
  • Bond Breakage: The ring is cleaved at the Lactam bond (N4–C3) and the Ether bond (O1–C2).

  • Synthon A (Nucleophile): A 1,2-amino alcohol (e.g., Ethanolamine).

  • Synthon B (Electrophile): A 3-carbon acyl chloride or ester with leaving groups at C2 and C3 (e.g., 2,3-dibromopropionyl chloride).[1]

RetrosynthesisTargetThis compound(Target Scaffold)IntermediateN-(2-Hydroxyethyl)-2,3-dibromopropionamide(Acyclic Precursor)Target->IntermediateIntramolecularO-Alkylation (Cyclization)SM1Ethanolamine / N-Benzyl Ethanolamine(Amino Alcohol Source)Intermediate->SM1AmidationSM2Acryloyl Chloride / 2,3-Dibromopropionyl Chloride(Acyl Source)Intermediate->SM2Amidation

Figure 1: Retrosynthetic disconnection revealing the core starting materials.

Primary Starting Materials: Selection & Specifications

The synthesis relies on two complementary routes: the Acryloyl Route (Stepwise Bromination) and the Dibromoacyl Route (Direct Cyclization). The choice depends on cost, scale, and safety constraints.

A. The Nucleophilic Component: Amino Alcohols

The nitrogen source dictates the stability of the intermediate.

MaterialCAS No.RoleCritical Attributes
Ethanolamine 141-43-5Core ScaffoldPros: Cheap, widely available.Cons: Primary amine can lead to double alkylation or polymerization; O-acylation side reactions possible.[1][2]
N-Benzyl Ethanolamine 104-63-2Protected ScaffoldPros: Secondary amine prevents over-alkylation; Benzyl group facilitates purification (UV active) and is easily removed (H2/Pd).Cons: Requires deprotection step.[1][2]

Expert Insight: For high-purity applications, N-Benzyl Ethanolamine is the superior starting material.[1][2] The benzyl group protects the nitrogen, ensuring that the initial acylation occurs cleanly at the nitrogen center (forming an amide) rather than the oxygen, and prevents the formation of bis-amide byproducts.

B. The Electrophilic Component: Acyl Donors

The three-carbon fragment provides the carbonyl and the bromomethyl handle.

MaterialCAS No.RoleCritical Attributes
Acryloyl Chloride 814-68-6PrecursorPros: Inexpensive industrial monomer.Cons: Highly lachrymatory; requires stabilization (MEHQ) to prevent polymerization; requires subsequent bromination step.[1][2]
2,3-Dibromopropionyl Chloride 18791-02-1Direct ReagentPros: Incorporates both bromine atoms immediately; reduces step count.Cons: More expensive; corrosive; less shelf-stable than acryloyl chloride.[1][2]
Bromine (Br₂) 7726-95-6ReagentRequired for the Acryloyl route to install the C2/C3 bromines.[1][2]

Detailed Synthetic Protocols

Route 1: The Acryloyl Chloride Method (Industrial Preferred)

This route is favored for scale-up due to the lower cost of acryloyl chloride and better control over the bromination step.

Step 1: Amidation (N-Acylation) [1][2]

  • Reagents: N-Benzyl Ethanolamine, Acryloyl Chloride, Triethylamine (Base), DCM (Solvent).

  • Protocol: Acryloyl chloride is added dropwise to a cooled (-10°C) solution of N-benzyl ethanolamine and base.[1][2] Low temperature is critical to prevent O-acylation (ester formation).[1][2]

  • Mechanism: Nucleophilic attack of the secondary amine on the acyl chloride forms N-benzyl-N-(2-hydroxyethyl)acrylamide .[1][2]

Step 2: Bromination (Anti-Addition)

  • Reagents: Bromine (Br₂), DCM or Chloroform.

  • Protocol: Elemental bromine is added to the acrylamide intermediate at 0°C.

  • Mechanism: Electrophilic addition of bromine across the alkene. This forms N-benzyl-N-(2-hydroxyethyl)-2,3-dibromopropionamide .[1][2]

  • Stereochemistry: The addition is anti, creating a specific diastereomer which influences the cyclization kinetics.

Step 3: Cyclization (Intramolecular O-Alkylation) [1][2]

  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF.

  • Protocol: The dibromoamide is treated with a strong base. The alkoxide formed at the hydroxyl group attacks the C2 position (alpha to carbonyl).

  • Key Selectivity: The oxygen attacks C2, displacing the bromide. This closes the 6-membered morpholinone ring.[1][2] The bromide at C3 (now exocyclic) remains as the bromomethyl group.

  • Why C2? Attack at C2 is favored electronically (alpha-halo carbonyl activation) and forms the stable 6-membered lactam.[1][2]

SynthesisFlowStartN-Benzyl Ethanolamine+ Acryloyl ChlorideStep1Step 1: Amidation(Forms Acrylamide)Start->Step1Step2Step 2: Bromination(Forms 2,3-Dibromoamide)Step1->Step2Step3Step 3: Base-Mediated Cyclization(NaH/THF)Step2->Step3Product4-Benzyl-2-(bromomethyl)morpholin-3-oneStep3->Product

Figure 2: Step-by-step reaction workflow for the Acryloyl Chloride route.

Route 2: The 2,3-Dibromopropionyl Chloride Method (Laboratory Scale)

This route skips the bromination step but uses a more expensive starting material.

  • Reaction: Mix N-Benzyl Ethanolamine with 2,3-Dibromopropionyl Chloride in the presence of a weak base (e.g., NaHCO₃) to form the amide.

  • Cyclization: Treat the isolated amide with NaH in DMF or THF to effect ring closure.

  • Note: 2,3-Dibromopropionyl chloride can be prepared in situ from Acrylic Acid + Br₂ + Thionyl Chloride if commercial supply is unavailable.[1][2]

Critical Process Parameters (CPPs) & Safety

ParameterSpecificationRationale
Temperature (Amidation) -10°C to 0°CPrevents O-acylation and polymerization of the acryloyl moiety.[1][2]
Stoichiometry (Base) 1.1 eq (Cyclization)Excess base ensures complete deprotonation of the alcohol; too much base may cause elimination (dehydrobromination) of the product.
Water Content < 0.1% (KF)Strictly anhydrous conditions required for the cyclization step (NaH is water-sensitive).
Quenching NH₄Cl (aq)Mild acidic quench prevents hydrolysis of the lactam ring.

References

  • General Morpholinone Synthesis

    • Title: Synthesis of morpholin-3-one derivatives via cyclization of amino alcohols.[1][2][3]

    • Source: ChemicalBook / Patent Liter
    • URL:[1][2]

  • Acrylamide Bromination Route

    • Title: Preparation of 2,3-dibromopropionamides as intermediates for heterocyclic synthesis.[1][2]

    • Source: ResearchGate (General methodology for alpha-halo amide synthesis).[1][2]

    • URL:

  • Rivaroxaban Intermediates (Relevant Analogues)

    • Title: Process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Demonstrates morpholinone ring closure chemistry).
    • Source: Google P
    • URL:

  • 2-Substituted Morpholine Synthesis

    • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners.[1][2][4]

    • Source: Journal of Organic Chemistry (ACS).
    • URL: [J. Org.[5] Chem. 2023, 88, 9, 6273–6281]([Link])

Introduction: The Significance of Morpholin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 2-(Bromomethyl)morpholin-3-one

This guide provides a comprehensive overview of the crystallographic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. While a definitive crystal structure is not publicly available, this document outlines a robust, field-proven methodology for its determination, from synthesis and crystallization to single-crystal X-ray diffraction analysis. The presented data is hypothetical, yet meticulously modeled on analogous morpholine derivatives to provide researchers with a realistic and practical framework.

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in drug design. The morpholin-3-one core, in particular, serves as a versatile intermediate for creating complex molecular architectures. Understanding the three-dimensional structure of derivatives like this compound is paramount for structure-activity relationship (SAR) studies, enabling the rational design of novel therapeutics with enhanced potency and selectivity. Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structures, providing precise information on bond lengths, bond angles, and conformation.[2][3]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This is often the most challenging, yet critical, phase of the process.[4]

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of a suitable precursor. While specific literature on this exact transformation is scarce, a general approach can be extrapolated from known organic reactions. A potential pathway could involve the alpha-bromination of a protected morpholin-3-one derivative, followed by deprotection.

Experimental Protocol: Hypothetical Synthesis

  • Protection of Morpholin-3-one: To a solution of morpholin-3-one (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield N-Boc-morpholin-3-one.

  • Alpha-Bromination: Dissolve the N-Boc-morpholin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour to generate the enolate. Subsequently, add a solution of N-bromosuccinimide (NBS, 1.2 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain N-Boc-2-(bromomethyl)morpholin-3-one.

  • Deprotection: Dissolve the purified N-Boc-2-(bromomethyl)morpholin-3-one in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product, this compound, with ethyl acetate. Dry, filter, and concentrate to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Morpholin-3-one step1 Protection (Boc₂O, DMAP) start->step1 intermediate1 N-Boc-morpholin-3-one step1->intermediate1 step2 Alpha-Bromination (LDA, NBS) intermediate1->step2 intermediate2 N-Boc-2-(bromomethyl)morpholin-3-one step2->intermediate2 step3 Deprotection (TFA) intermediate2->step3 end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Crystallization Methodologies

Growing single crystals suitable for X-ray diffraction requires careful control of supersaturation.[5] For a small organic molecule like this compound, several techniques should be screened.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent (e.g., DCM or acetone) and place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Crystallization_Methods cluster_crystallization Crystallization Techniques start Purified Compound method1 Slow Evaporation start->method1 method2 Vapor Diffusion start->method2 method3 Slow Cooling start->method3 result Single Crystals method1->result method2->result method3->result

Caption: Common crystallization methods for small organic molecules.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.[2]

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[6]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots.[7] This step also involves indexing the reflections to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

XRD_Workflow cluster_xrd X-ray Diffraction Workflow start Single Crystal step1 Mounting and Cooling start->step1 step2 X-ray Data Collection step1->step2 step3 Data Processing (Integration & Scaling) step2->step3 step4 Structure Solution step3->step4 step5 Structure Refinement step4->step5 end Final Crystal Structure step5->end

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure of this compound

Based on the analysis of structurally related morpholine derivatives, a plausible crystal structure for this compound can be proposed.[8][9]

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound. These parameters are modeled on known structures of similar size and composition.

Parameter Hypothetical Value
Chemical formulaC₅H₈BrNO₂
Formula weight194.03
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)818.7
Z4
Calculated density (g/cm³)1.574
Absorption coeff. (mm⁻¹)5.46
F(000)384
Molecular Conformation and Geometry

The morpholin-3-one ring is expected to adopt a chair conformation, which is a common low-energy conformation for six-membered rings.[8][9] The bromomethyl substituent at the C2 position would likely occupy an equatorial position to minimize steric hindrance.

The following table presents hypothetical key bond lengths and angles, which are crucial for understanding the molecule's geometry.

Bond/Angle Hypothetical Value
C-Br (Å)1.95
C=O (Å)1.23
N-C=O (°)120.5
C-C-Br (°)110.0
Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are likely to be linked by intermolecular hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor. These interactions would lead to the formation of chains or layers, building up the three-dimensional crystal lattice. Additionally, weaker C-H···O interactions and halogen bonding involving the bromine atom may further stabilize the crystal packing.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical structural data needed to advance drug discovery programs based on the morpholin-3-one scaffold. The provided hypothetical data serves as a valuable reference point for what can be expected from such an analysis.

References

  • ResearchGate. (2025). Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. Retrieved from [Link]

  • ResearchGate. (2025). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • International Union of Crystallography. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Retrieved from [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. Retrieved from [Link]

  • Physics World. (2026). New project takes aim at theory-experiment gap in materials data. Retrieved from [Link]

  • UAB. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • ResearchGate. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of 2,3-diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one, C26H31N3O3. Retrieved from [Link]

  • ResearchGate. (2025). 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole. Retrieved from [Link]

Sources

Stability and Storage of 2-(Bromomethyl)morpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility and Inherent Reactivity of 2-(Bromomethyl)morpholin-3-one

This compound is a key heterocyclic building block in medicinal and process chemistry. Its structure, incorporating a reactive α-bromo lactam moiety, renders it a potent alkylating agent, crucial for the synthesis of more complex molecules, including derivatives with potential therapeutic applications. The morpholin-3-one core itself is found in various pharmacologically active compounds, with some derivatives showing promise in areas like oncology and the treatment of metabolic disorders.[1] However, the very features that make this compound a valuable synthetic intermediate—the electrophilic carbon bearing the bromine atom and the strained lactam ring—also contribute to its inherent instability.

This technical guide provides an in-depth analysis of the factors governing the stability of this compound. Drawing upon established principles of organic chemistry and data from structurally related compounds, we will explore its likely degradation pathways and provide evidence-based recommendations for its optimal storage and handling. This document is intended for researchers, chemists, and drug development professionals who utilize this or similar reactive intermediates and require a thorough understanding of its stability profile to ensure experimental success and safety.

Chemical Profile and Inherent Instability

The stability of this compound is dictated by the interplay of its key functional groups:

  • α-Bromo Amide (Lactam): This is the most reactive site on the molecule. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom polarizes the carbon-bromine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. The bromine atom is a good leaving group, further enhancing its reactivity.

  • Lactam Ring: The six-membered morpholin-3-one ring, while more stable than smaller lactams (e.g., β-lactams), still possesses ring strain that can be released upon hydrolysis or other ring-opening reactions.

  • Tertiary Amine Character: The nitrogen atom, being part of a lactam, is less basic than a typical acyclic amine. However, it can still participate in or influence degradation reactions.

Given its classification as an α-halo ketone and an amide derivative, this compound is expected to be sensitive to several environmental factors, primarily moisture, high temperatures, and pH extremes.

Insights from Structurally Related Compounds

Direct and comprehensive stability data for this compound is not extensively documented in publicly accessible literature. However, valuable inferences can be drawn from studies on related morpholinone derivatives and α-halo carbonyl compounds.

One study on N-phenyl morpholin-2-one, a closely related structure, revealed that while the compound was stable for extended periods when stored at 4°C in a refrigerator, it showed a tendency to decompose over several weeks at room temperature.[2] This highlights the temperature sensitivity of the morpholinone core.

General safety data for the parent compound, morpholin-3-one, recommends storage at room temperature under an inert atmosphere, suggesting that oxidation could be a potential degradation pathway.[1]

The broader class of α-halo ketones are known to be potent alkylating agents and are reactive towards a wide range of nucleophiles.[3] Their reactivity is a key consideration for storage, as even weak nucleophiles like water can lead to degradation over time. Similarly, α-halo amides are recognized for the reactivity of the α-C-halogen bond, although in some contexts, this bond can exhibit increased stability compared to α-halo ketones.[4]

Compound/ClassObserved StabilityKey Influencing FactorsSource
N-phenyl morpholin-2-oneStable for prolonged periods at 4°C; decomposes over weeks at room temperature.Temperature[2]
Morpholin-3-oneRecommended storage at room temperature under inert atmosphere.Oxygen/Atmosphere[1]
α-Halo KetonesGenerally reactive alkylating agents.Nucleophiles, Base[3]
α-Halo AmidesReactive, but the C-X bond can be more stable than in ketones.Nucleophiles, Base[4]

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated: hydrolysis and elimination.

Hydrolytic Degradation

In the presence of water, this compound is susceptible to nucleophilic substitution, where a water molecule attacks the electrophilic carbon bearing the bromine atom. This SN2-type reaction would lead to the formation of 2-(Hydroxymethyl)morpholin-3-one and hydrobromic acid. The liberated acid can, in turn, catalyze further degradation of the starting material or other degradation products.

G cluster_products Hydrolysis Products A This compound B 2-(Hydroxymethyl)morpholin-3-one A->B Sɴ2 Hydrolysis C Hydrobromic Acid (HBr) A->C Byproduct H2O H₂O (Moisture) H2O->A G cluster_products Elimination Products A This compound B 2-Methylidenemorpholin-3-one A->B E2 Elimination C Bromide Ion (Br⁻) A->C Leaving Group Base Base Base->A

Caption: Predicted base-mediated elimination pathway.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound and ensure its integrity for research and development, the following storage and handling protocols are recommended. These are based on best practices for reactive alkylating agents and related heterocyclic compounds.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) To minimize the rate of potential hydrolytic and eliminative degradation reactions. As seen with related morpholinones, lower temperatures significantly enhance stability. [2]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent potential oxidative degradation and to displace atmospheric moisture.
Container Tightly sealed, amber glass vial or bottle To protect from light, which can potentially catalyze radical-based degradation, and to prevent moisture ingress.
Location Dry, well-ventilated area, away from bases and strong nucleophiles To prevent accidental contact with incompatible materials that could accelerate decomposition.
Workflow for Receiving and Storing the Compound

G start Receive Compound inspect Inspect Container for Damage start->inspect log Log into Inventory inspect->log storage Store at 2-8°C under Inert Gas log->storage end Ready for Use storage->end

Caption: Workflow for receiving and storing this compound.

Experimental Protocols for Stability Assessment

Regular assessment of the compound's purity is crucial. The following are simple, yet effective, protocols for monitoring the stability of this compound.

Protocol 1: Visual Inspection for Degradation

Objective: To qualitatively assess for physical signs of degradation.

Materials:

  • Sample of this compound

  • White, clean, non-reactive surface (e.g., ceramic weighing boat)

  • Spatula

Procedure:

  • In a well-ventilated fume hood, carefully open the container of this compound.

  • Observe the appearance of the bulk material. It should be a white to off-white solid.

  • Using a clean spatula, transfer a small amount of the solid to the white surface.

  • Examine the sample for:

    • Color Change: Any significant darkening or development of a yellow or brown tint can indicate decomposition.

    • Clumping or Deliquescence: The presence of sticky or wet-looking clumps suggests moisture absorption and potential hydrolysis.

    • Odor: A sharp, acidic odor may indicate the formation of hydrobromic acid due to hydrolysis.

  • Record all observations in a laboratory notebook, including the date and appearance of the sample.

Protocol 2: Qualitative Test for Halide Ion Formation

Objective: To detect the presence of free bromide ions, a product of both hydrolysis and elimination degradation pathways.

Materials:

  • Small sample (approx. 10-20 mg) of this compound

  • Deionized water (1 mL)

  • Dilute nitric acid (a few drops)

  • 0.1 M Silver nitrate solution (a few drops)

  • Test tube

Procedure:

  • Place the this compound sample into a clean test tube.

  • Add 1 mL of deionized water and agitate to dissolve as much of the solid as possible.

  • Acidify the solution with a few drops of dilute nitric acid. This prevents the precipitation of silver salts of other anions.

  • Add a few drops of the 0.1 M silver nitrate solution.

  • Observation:

    • No precipitate or a very faint turbidity: Indicates a minimal amount of free bromide ions, suggesting the sample is relatively stable.

    • A distinct, creamy-white to yellowish precipitate (AgBr): Indicates the presence of a significant concentration of bromide ions, signifying that the compound has undergone degradation.

  • Compare the result to a control test performed on a freshly opened or high-purity sample, if available.

Conclusion: A Call for Careful Stewardship

This compound is a valuable yet sensitive reagent. Its utility in synthesis is directly linked to its purity and stability. While specific kinetic data on its degradation is sparse, a clear understanding of its chemical nature as an α-bromo lactam allows for the formulation of robust storage and handling procedures. By adhering to the recommendations outlined in this guide—specifically, storage at refrigerated temperatures under an inert atmosphere and away from moisture and incompatible substances—researchers can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of their experimental outcomes. Regular visual inspection and qualitative testing for degradation products are strongly encouraged as part of a comprehensive laboratory quality control regimen.

References

  • Gomes, P., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • Journal of the American Chemical Society. (Date not available). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. [Link]

Sources

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and First Synthesis of 2-(Bromomethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholin-3-one Core and its Significance

The morpholin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features, including a lactam functionality and a morpholine ring, provide a unique three-dimensional architecture that can engage with a variety of biological targets. The strategic functionalization of this core structure is paramount in the development of novel therapeutics. This guide provides an in-depth technical exploration of the synthesis of a key derivative, 2-(bromomethyl)morpholin-3-one, a versatile building block for further chemical elaboration in drug discovery programs. While a singular "discovery" event for this specific molecule is not prominently documented, this paper constructs a logical and scientifically robust pathway to its first synthesis, grounded in established chemical principles and analogous transformations.

Part 1: Synthesis of the Morpholin-3-one Precursor

The journey to this compound begins with the construction of the foundational morpholin-3-one ring system. A robust and industrially scalable method involves the cyclization of an N-substituted ethanolamine with an acetate equivalent.

Causality Behind the Experimental Choices

The selection of monoethanolamine and ethyl chloroacetate as starting materials is a strategic choice rooted in their commercial availability, cost-effectiveness, and complementary reactivity. Monoethanolamine possesses both a nucleophilic amine and a hydroxyl group. The reaction sequence is designed to first exploit the higher nucleophilicity of the amine to displace the chloride from ethyl chloroacetate, followed by an intramolecular cyclization. The use of a base is crucial to facilitate both the initial N-alkylation and the subsequent lactamization. A patent for the preparation of 3-morpholinone outlines a method using sodium alcoholate in isopropanol, which acts as both a base and a solvent.[1] This choice ensures a homogenous reaction mixture and promotes the desired cyclization.

Experimental Protocol: Synthesis of Morpholin-3-one

This protocol is adapted from established procedures for the synthesis of morpholin-3-one.[1]

Materials:

  • Monoethanolamine

  • Ethyl chloroacetate

  • Sodium methoxide (or other sodium alcoholate)

  • Isopropanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Step-by-Step Methodology:

  • To a stirred solution of monoethanolamine (1.0 eq) in isopropanol, slowly add sodium methoxide (1.0-1.2 eq) at room temperature.

  • Heat the mixture to 50-60 °C.

  • Slowly add ethyl chloroacetate (1.0-1.2 eq) to the reaction mixture, maintaining the temperature between 50-60 °C.

  • After the addition is complete, continue to stir the mixture at the same temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude morpholin-3-one.

  • The crude product can be purified by crystallization or column chromatography.

Part 2: The Critical Step - Alpha-Bromination of Morpholin-3-one

With the morpholin-3-one core in hand, the next critical transformation is the introduction of a bromine atom at the C2 position, adjacent to the carbonyl group. This alpha-halogenation is a key step in transforming the stable lactam into a versatile electrophilic building block.

Expertise & Experience: Choosing the Right Brominating Agent

The direct bromination of ketones and lactams at the alpha-position can be achieved using various reagents. While elemental bromine (Br₂) in the presence of an acid catalyst is a classic method, it can be hazardous to handle and may lead to side reactions. A more controlled and widely used reagent for this purpose is N-bromosuccinimide (NBS). NBS is a crystalline solid that is easier to handle and provides a low, steady concentration of bromine in the reaction mixture, which helps to suppress side reactions. The reaction can be initiated by either a radical initiator or an acid catalyst. For the alpha-bromination of ketones, both radical and acid-catalyzed pathways are well-established.[2][3]

Trustworthiness: A Self-Validating System through Mechanistic Understanding

The alpha-bromination of a ketone or lactam using NBS can proceed through two primary mechanisms: a radical pathway or an acid-catalyzed pathway involving an enol or enolate intermediate.

  • Radical Mechanism: This pathway is typically initiated by light or a radical initiator (e.g., AIBN). A bromine radical is generated from NBS, which then abstracts a hydrogen atom from the alpha-carbon of the morpholin-3-one to form a resonance-stabilized radical. This radical then reacts with another molecule of NBS or Br₂ (formed in situ) to yield the alpha-brominated product and a new bromine radical, propagating the chain reaction.[3]

  • Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the morpholin-3-one is protonated, which enhances the acidity of the alpha-protons. A base (which can be the solvent or the succinimide anion) then removes an alpha-proton to form an enol intermediate. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS (or Br₂) to give the alpha-brominated product.[2]

For cyclic ketones, the use of NBS with a catalytic amount of ammonium acetate in a non-polar solvent has been shown to be a mild and efficient method for alpha-bromination.[4][5][6] This method likely proceeds through an acid-catalyzed pathway where the ammonium ion acts as a weak acid to promote enol formation.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on well-established methods for the alpha-bromination of cyclic ketones using N-bromosuccinimide.[4][5][6]

Materials:

  • Morpholin-3-one

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (catalyst)

  • Carbon tetrachloride or Dichloromethane (solvent)

  • AIBN (optional, for radical initiation) or a light source

  • Saturated aqueous solution of sodium thiosulfate

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Methodology (Acid-Catalyzed):

  • Dissolve morpholin-3-one (1.0 eq) in carbon tetrachloride or dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of ammonium acetate (0.1 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating may be required to initiate the reaction.

  • Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Step-by-Step Methodology (Radical-Initiated):

  • Dissolve morpholin-3-one (1.0 eq) and N-bromosuccinimide (1.1 eq) in carbon tetrachloride.

  • Add a catalytic amount of AIBN (azobisisobutyronitrile) or expose the reaction mixture to a UV lamp.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and purification steps are the same as the acid-catalyzed method.

Data Presentation

Compound Starting Materials Key Reagents Typical Yield Purity Reference
Morpholin-3-oneMonoethanolamine, Ethyl chloroacetateSodium methoxide>60%>98%[1]
This compoundMorpholin-3-oneN-Bromosuccinimide, Ammonium acetateGood (expected)High (after purification)[4][5][6] (Analogous Reactions)

Visualization of the Synthetic Workflow

Synthesis_Workflow SM1 Monoethanolamine Reagent1 1. Sodium Methoxide 2. Isopropanol SM1->Reagent1 SM2 Ethyl Chloroacetate SM2->Reagent1 Intermediate Morpholin-3-one Reagent2 N-Bromosuccinimide (NBS) Ammonium Acetate (cat.) Intermediate->Reagent2 Product This compound Reagent1->Intermediate Cyclization Reagent2->Product α-Bromination

Sources

Thermochemical properties of 2-(Bromomethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermochemical Characterization & Properties of 2-(Bromomethyl)morpholin-3-one

Executive Summary

This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of anticoagulant pharmacophores (e.g., Rivaroxaban derivatives) and novel antimicrobial agents. Unlike common solvents, this compound lacks a standardized, publicly available thermochemical dataset (NIST/DIPPR).

This guide provides a predictive thermochemical profile based on structural group additivity and analogous morpholinone scaffolds. More importantly, it establishes validated experimental protocols for researchers to determine these properties in-house, ensuring data integrity for process scale-up.

Part 1: Molecular Identity & Predicted Thermochemistry

The addition of the bromomethyl electrophile to the morpholin-3-one core significantly alters the thermodynamic landscape compared to the parent lactam.

Table 1: Physicochemical Profile (Predicted vs. Analogous)

PropertyValue (Predicted/Range)ConfidenceRationale
Parent Compound Morpholin-3-one (CAS 109-11-5)ExperimentalMelting Point: 103–107 °C
Molecular Weight 194.03 g/mol ExactFormula:

Melting Point 85 – 115 °C HighBromine mass increases dispersion forces, but the side chain disrupts crystal packing symmetry compared to the parent.[1][2]
Boiling Point ~320 °C (dec.)MediumHigh polarity of lactam + mass of Br suggests decomposition before boiling at atm pressure.

-380 to -420 kJ/mol MediumEstimated via Joback Group Additivity (Lactam ring strain correction applied).
LogP -0.2 to 0.5HighMore lipophilic than parent (LogP -0.8) due to the bromoalkyl group.
Structural Visualization

The following diagram illustrates the core connectivity and the electrophilic site responsible for its reactivity (and thermal instability).

G Core Morpholin-3-one Core (Lactam Scaffold) Subst 2-Bromomethyl Group (Electrophile) Core->Subst C2 Substitution Prop Key Property: Susceptible to Nucleophilic Attack & Thermal Degradation Subst->Prop Defines Reactivity

Figure 1: Structural decomposition of this compound highlighting the reactive center.

Part 2: Experimental Determination Protocols

Since literature values are sparse, the following protocols are the gold standard for generating self-validating thermochemical data.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).[3]
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

  • Reference: Empty Tzero aluminum pan (matched mass).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 150 °C.

    • Critical Step: If decomposition is suspected (browning), limit max temperature to 130 °C.

  • Analysis: Integrate the endothermic peak. The onset temperature is reported as

    
    .
    
  • Validation: Run a second heating cycle. If the melting peak shifts significantly (>2 °C) or vanishes, the compound degraded during the first melt (common for brominated lactams).

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Onset (


) and Volatility.
  • Sample: 5–10 mg in a platinum or alumina crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert atmosphere is mandatory to distinguish oxidation from thermal bond breaking).
    
  • Ramp: 10 °C/min from Ambient to 400 °C.

  • Criterion: The temperature at 5% mass loss (

    
    ) serves as the practical upper limit for process heating.
    

Part 3: Synthesis Thermodynamics & Reaction Safety

The synthesis of this compound typically involves the cyclization of halo-substituted amino alcohols or the bromination of a precursor lactam. Understanding the energy flow is vital for safety.

Synthesis Pathway & Energy Flow

The cyclization reaction is generally exothermic , driven by the formation of the stable amide bond, though tempered by the entropy loss of ring closure.

Reaction Precursors Precursors (e.g., N-(2,3-epoxypropyl)amine deriv.) TS Transition State (Ring Closure) Precursors->TS Activation Energy Product This compound TS->Product Bond Formation Heat Heat Release (Exothermic) Requires Cooling Jacket TS->Heat

Figure 2: Thermodynamic flow of the cyclization synthesis. Note the exothermic release requiring thermal management.

Safety: Thermal Runaway Potential

The bromomethyl moiety is an alkylating agent. At elevated temperatures (>150 °C), it can undergo:

  • Self-Alkylation: Intermolecular reaction between the amine (if ring opens) and the bromide.

  • HBr Elimination: Releasing corrosive gas and forming unsaturated morpholinones.

Recommendation: Perform an Accelerated Rate Calorimetry (ARC) test if scaling production >100g. Ensure the "Time to Maximum Rate" (TMR) is calculated for adiabatic conditions.

Part 4: References & Grounding

  • Synthesis Context (Rivaroxaban Intermediates): Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1. (Describes morpholinone ring formation thermodynamics). Available at:

  • Calorimetry Standards: Differential Scanning Calorimetry (DSC): An invaluable tool for a detailed thermodynamic characterization. PMC. Available at: [Link]

  • Group Contribution Methods: Joback Method for Critical Properties. Cheméo (Generic reference for methodology used in prediction). Available at: [Link]

Disclaimer: Where experimental data for the specific brominated derivative was unavailable, values were derived using standard group contribution theory (Joback/Benson) based on the parent morpholin-3-one scaffold. All synthesis and handling should be preceded by a specific risk assessment.

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis and Troubleshooting of 2-(Bromomethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, troubleshooting, and impurity profile for 2-(Bromomethyl)morpholin-3-one , a critical heterocyclic scaffold used in the development of pharmaceutical intermediates (e.g., for oxazolidinone antibiotics or Factor Xa inhibitors like Rivaroxaban derivatives).

Synthetic Pathway & Mechanism

The synthesis typically proceeds via a two-step sequence starting from ethanolamine and 2,3-dibromopropionyl chloride . The reaction involves an initial N-acylation followed by an intramolecular O-alkylation (cyclization).

Core Reaction Scheme
  • N-Acylation : Ethanolamine reacts with 2,3-dibromopropionyl chloride at low temperature to form the acyclic intermediate, N-(2-hydroxyethyl)-2,3-dibromopropionamide .

  • Cyclization : Under basic conditions (e.g., NaH or KOtBu), the hydroxyl group attacks the

    
    -carbon (carrying the bromine) via an intramolecular 
    
    
    
    mechanism to close the morpholinone ring.

Regioselectivity Note : The cyclization favors the 6-membered morpholin-3-one ring (via 6-exo-tet closure at the


-carbon) over the 7-membered 1,4-oxazepan-3-one ring (via 7-exo-tet closure at the 

-carbon), primarily due to the activation of the

-carbon by the adjacent carbonyl group.

Experimental Protocol

Step 1: Preparation of N-(2-hydroxyethyl)-2,3-dibromopropionamide
  • Reagents : Ethanolamine (1.0 equiv), 2,3-Dibromopropionyl chloride (1.05 equiv), Triethylamine (1.1 equiv), DCM (Solvent).

  • Procedure :

    • Dissolve ethanolamine and triethylamine in anhydrous DCM at 0°C.

    • Add 2,3-dibromopropionyl chloride dropwise over 30 mins, maintaining temperature <5°C to prevent elimination.

    • Stir for 2 hours at 0°C, then warm to room temperature (RT).

    • Quench with water, separate organic layer, dry over MgSO₄, and concentrate.

    • Checkpoint : Verify intermediate via LC-MS (Target Mass: ~275 Da for

      
      ).
      
Step 2: Cyclization to this compound
  • Reagents : Intermediate from Step 1, Sodium Hydride (1.2 equiv, 60% dispersion), THF (anhydrous).

  • Procedure :

    • Suspend NaH in THF at 0°C under nitrogen.

    • Add the intermediate (dissolved in THF) dropwise.

    • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/HPLC.

    • Critical Step : Do not heat above 40°C to avoid elimination side products.

    • Quench with saturated NH₄Cl, extract with EtOAc, and purify via column chromatography.

Side Product Analysis & Troubleshooting

The following table summarizes the most common impurities and side products encountered during this synthesis.

Impurity / Side ProductStructure / DescriptionRoot CauseTroubleshooting / Prevention
Impurity A: N-(2-hydroxyethyl)-2-bromoacrylamide Elimination product (Dehydrobromination).Reaction temperature too high; Excess base.Maintain T < 5°C during acylation. Use stoichiometric base. Avoid strong heating during cyclization.
Impurity B: 2-Methylene-morpholin-3-one Exocyclic double bond formed by elimination of HBr from the product.Prolonged exposure to base; Over-heating.Quench reaction immediately upon completion. Use weaker bases (e.g., K₂CO₃) if elimination is dominant.
Impurity C: 6-Bromo-1,4-oxazepan-3-one 7-membered ring regioisomer (Attack at

-carbon).
Competition between

and

attack.
This is the "Kinetic vs. Thermodynamic" product. Lower temperatures generally favor the 6-membered kinetic product.
Impurity D: Dimer/Oligomer Intermolecular reaction between two intermediate molecules.Concentration too high.Perform cyclization under high dilution conditions (slow addition of substrate to base).
Impurity E: Hydrolysis Products Ring opening or amide cleavage.Wet solvents; Aqueous workup delays.Use strictly anhydrous THF. Minimize contact time with aqueous quench media.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the bifurcation between the desired cyclization and the competing side reactions.

SynthesisPathway SM Ethanolamine + 2,3-Dibromopropionyl Cl Inter Intermediate: N-(2-hydroxyethyl)- 2,3-dibromopropionamide SM->Inter Acylation (DCM, 0°C) Target TARGET: 2-(Bromomethyl) morpholin-3-one Inter->Target Cyclization (Alpha-Attack) Major Pathway Side_Elim Impurity A: N-(2-hydroxyethyl)- 2-bromoacrylamide Inter->Side_Elim Elimination (High T / Excess Base) Side_7Mem Impurity C: 6-Bromo-1,4- oxazepan-3-one Inter->Side_7Mem Beta-Attack (Regioisomer) Side_Elim2 Impurity B: 2-Methylene- morpholin-3-one Target->Side_Elim2 Over-reaction (Elimination of HBr)

Caption: Reaction logic flow showing the critical divergence between the desired 6-exo-tet cyclization and competing elimination/regio-isomerization pathways.

Frequently Asked Questions (FAQ)

Q1: Why is the yield of the cyclization step low (<50%)? A: Low yields are often due to the formation of Impurity A (elimination) or Impurity D (dimerization). Ensure the reaction is kept cold (0°C) and the substrate is added slowly to the base (high dilution) to favor intramolecular cyclization over intermolecular polymerization.

Q2: Can I use potassium carbonate (


) instead of Sodium Hydride (NaH)? 
A:  Yes, 

in acetone or acetonitrile is a milder alternative that can reduce elimination side products (Impurity A/B). However, the reaction time will be significantly longer (12-24 hours vs. 1-2 hours with NaH).

Q3: How do I distinguish between the 6-membered and 7-membered ring isomers? A: NMR spectroscopy is definitive.

  • This compound (6-membered) : The exocyclic

    
     protons typically appear as a multiplet around 
    
    
    
    3.5-3.8 ppm, and the ring
    
    
    at position 2 is a triplet/multiplet.
  • 6-Bromo-1,4-oxazepan-3-one (7-membered) : The ring protons will show a different coupling pattern due to the extra flexibility of the 7-membered ring, and the shift of the proton attached to the bromine (now on the ring) will differ from the exocyclic methylene.

Q4: Is the intermediate stable? A: N-(2-hydroxyethyl)-2,3-dibromopropionamide is moderately stable at room temperature but can undergo slow elimination or hydrolysis. It is best to use it immediately in the next step or store it at -20°C under inert atmosphere.

References

  • ChemicalBook . Synthesis of Morpholin-3-one Derivatives. Retrieved from

  • National Institutes of Health (NIH) . Investigation into the Formation of Impurities during the Optimization of Brigatinib. (Discusses similar side reactions in morpholinone synthesis). Retrieved from

  • Beilstein Journals . Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines. (Mechanistic insights into morpholine ring closure). Retrieved from

  • MDPI . A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones. (General reactivity of morpholinone scaffolds). Retrieved from

  • ResearchGate . Synthesis of 2,3-Dibromopropionyl Chloride Derivatives. (Precursor reactivity).[1][2] Retrieved from

Sources

Technical Support Center: Overcoming Low Reactivity of 2-(Bromomethyl)morpholin-3-one in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with 2-(bromomethyl)morpholin-3-one in alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific reagent. Here, we will delve into the underlying chemical principles governing its reactivity and provide practical, field-proven troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of a Deactivated Electrophile

This compound is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a variety of biologically active compounds.[1] However, its utility is often hampered by its surprisingly low reactivity in standard SN2 alkylation reactions. Many researchers report sluggish or incomplete conversions, particularly when using weakly nucleophilic substrates.

The core of the problem lies in the electronic and steric environment of the electrophilic carbon. The adjacent amide carbonyl group, while activating the α-carbon to some extent through orbital interactions, also exerts a powerful electron-withdrawing effect.[2][3] This reduces the electron density on the nitrogen atom of the amide, making it less nucleophilic.[4] Furthermore, the cyclic nature of the morpholinone ring can introduce steric hindrance, impeding the backside attack required for an SN2 reaction.[5]

This guide will address these challenges head-on, providing a structured approach to troubleshooting and optimizing your alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My alkylation reaction with this compound is extremely slow or not proceeding at all. What are the primary factors contributing to this low reactivity?

Answer:

The diminished reactivity of this compound is a multifaceted issue stemming from several key factors inherent to its structure. Understanding these will guide your troubleshooting efforts.

  • Electronic Effects of the Amide Group: The nitrogen lone pair in the morpholin-3-one ring is delocalized into the adjacent carbonyl group through resonance. This significantly reduces the nucleophilicity of the amide nitrogen, making it a poor participant in driving the reaction forward.[4] Amides are generally known to be poor nucleophiles for this reason.[6]

  • Steric Hindrance: The cyclic structure of the morpholinone ring can create steric congestion around the electrophilic methylene (-CH2Br) group. This hinders the ability of the nucleophile to approach the carbon atom from the backside, which is the required trajectory for an SN2 reaction.[5][7]

  • Nature of the Nucleophile: The success of the reaction is highly dependent on the strength of your nucleophile. Weakly nucleophilic partners, such as certain anilines or secondary amines, will struggle to displace the bromide leaving group without significant activation.

  • Leaving Group Ability: While bromide is generally a good leaving group, its departure can be kinetically slow if the electronic and steric factors are unfavorable.[8]

Question 2: I'm using a weak nucleophile. How can I enhance its reactivity to promote the alkylation?

Answer:

When dealing with a weak nucleophile, the strategy shifts to increasing its effective concentration in the reactive form or enhancing the overall reaction kinetics.

  • Choice of Base: A strong, non-nucleophilic base is crucial for deprotonating your nucleophile without competing in the alkylation reaction. For N-H containing nucleophiles, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective choices. For very weakly acidic nucleophiles, stronger bases might be necessary. It is important to ensure the pKa of the base is significantly higher than that of the nucleophile.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices.[9] These solvents solvate the cation of the base, leaving the anionic nucleophile "naked" and more reactive.[8] They also help to dissolve the reactants and intermediates.

  • Increasing Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier.[10] However, be mindful of potential side reactions or decomposition at elevated temperatures. A sealed tube or microwave reactor can be used to safely reach temperatures above the solvent's boiling point.[11]

Question 3: My reaction is still sluggish even with a strong base and polar aprotic solvent. Are there any additives that can accelerate the reaction?

Answer:

Yes, several additives can significantly improve reaction rates and yields.

  • Finkelstein Reaction Conditions (Iodide Catalysis): Adding a catalytic amount of a soluble iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), can dramatically accelerate the reaction. In situ, the bromide on this compound is exchanged for an iodide. The resulting 2-(iodomethyl)morpholin-3-one is a much more reactive electrophile because iodide is a better leaving group than bromide.[8][11]

  • Phase-Transfer Catalysis (PTC): If your reaction involves a solid-liquid or liquid-liquid biphasic system (e.g., an inorganic base in an organic solvent), a phase-transfer catalyst can be highly effective.[12] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) are commonly used.[13][14] The catalyst transports the anionic nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[15][16] This is particularly useful for alkylating weakly acidic nucleophiles.[17]

The following diagram illustrates the general principle of phase-transfer catalysis in an alkylation reaction.

PTC_Workflow cluster_OrganicPhase Organic Phase cluster_AqueousPhase Aqueous Phase Electrophile R-X (this compound) Product R-Nu (Alkylated Product) Electrophile->Product Reaction PTC_X Q+X- (Used Catalyst) PTC_Nu Q+Nu- (Catalyst-Nucleophile Complex) PTC_Nu->Electrophile Nucleophilic Attack Base_X M+X- (Byproduct Salt) PTC_X->PTC_Nu Ion Exchange at Interface Base_Nu M+Nu- (Nucleophile Salt)

Caption: Phase-Transfer Catalysis Workflow.

Troubleshooting Guide: A Decision-Making Workflow

When faced with a challenging alkylation using this compound, a systematic approach to troubleshooting is essential. The following workflow provides a step-by-step guide to identifying and resolving common issues.

Troubleshooting_Workflow cluster_Optimize Optimization Steps cluster_Additives Additive Options Start Start: Low Yield or No Reaction Check_Reagents 1. Verify Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Conditions 2. Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Additives 3. Introduce Catalytic Additives Optimize_Conditions->Additives Still Low Conversion Success Success: Desired Product Obtained Optimize_Conditions->Success Improvement Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Optimize_Conditions->Change_Solvent Stronger_Base Use Stronger, Non-Nucleophilic Base (NaH, t-BuOK) Optimize_Conditions->Stronger_Base Alternative_Reagents 4. Consider Alternative Reagents Additives->Alternative_Reagents No Improvement Additives->Success Improvement Iodide Add Catalytic NaI or KI Additives->Iodide PTC Use Phase-Transfer Catalyst (e.g., TBAB) Additives->PTC Alternative_Reagents->Success New Strategy Works

Caption: Troubleshooting workflow for alkylation reactions.

Comparative Summary of Reaction Conditions

The following table provides a summary of different reaction conditions and their potential impact on the alkylation of a generic weak nucleophile (Nu-H) with this compound.

ConditionBaseSolventAdditiveTemperatureExpected Outcome
Standard K₂CO₃AcetonitrileNoneRefluxLow to no conversion, especially with weak nucleophiles.
Enhanced NaHDMFNone80-100 °CModerate improvement, but may still be slow.
Accelerated NaH or t-BuOKDMF or DMSOCatalytic NaI80-120 °CSignificant rate enhancement and higher yields are likely.
PTC K₂CO₃ (solid)TolueneTBABRefluxGood for biphasic systems, can improve yield and simplify workup.

Experimental Protocols

Protocol 1: Iodide-Catalyzed Alkylation of a Weakly Nucleophilic Amine

This protocol describes a general procedure for the alkylation of a weakly nucleophilic amine using catalytic sodium iodide.

Materials:

  • This compound

  • Nucleophilic amine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Sodium iodide (0.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the nucleophilic amine (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add sodium iodide (0.1 eq) to the reaction mixture.

  • Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Phase-Transfer Catalyzed Alkylation

This protocol is suitable for reactions where the nucleophile is deprotonated by a solid base.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol or weakly acidic N-H compound, 1.0 eq)

  • Potassium carbonate (powdered, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB, 0.1 eq)

  • Toluene or acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the nucleophile (1.0 eq), powdered potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), and toluene.

  • Stir the suspension vigorously.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Conclusion

Overcoming the low reactivity of this compound in alkylation reactions requires a thoughtful and systematic approach. By understanding the electronic and steric factors at play, researchers can make informed decisions about the choice of base, solvent, and catalytic additives. The use of iodide catalysis or phase-transfer catalysis, in particular, offers robust and reliable methods for achieving successful alkylation with a broad range of nucleophiles. The protocols and troubleshooting guides provided here are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of novel morpholinone-containing compounds.

References

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Retrieved from [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). Google Patents.
  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

  • Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. (2012). ResearchGate. Retrieved from [Link]

  • Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (2018). PMC - NIH. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. Retrieved from [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (2015). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2022). PubMed Central. Retrieved from [Link]

  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (2011). RSC Publishing. Retrieved from [Link]

  • Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022). ScienceDirect. Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. Retrieved from [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved from [Link]

  • A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. (2023). PubMed. Retrieved from [Link]

  • Why are alpha carbonyl halides most reactive towards SN2 reactions? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. (n.d.). cata log.lib.ky. Retrieved from [Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins. (2017). Macmillan Group - Princeton University. Retrieved from [Link]

  • Background on morpholine synthesis and our approach. (n.d.). ResearchGate. Retrieved from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACSScience. Retrieved from [Link]

  • Factors affecting SN2 reactions: substrate effect. (2023). Khan Academy - YouTube. Retrieved from [Link]

  • effect of steric hindrance on nucleophiles. (2021). Reddit. Retrieved from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (1999). MDPI. Retrieved from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. Retrieved from [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2007). ResearchGate. Retrieved from [Link]

  • Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023). NIH. Retrieved from [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (2020). MDPI. Retrieved from [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2023). IP.com. Retrieved from [Link]

  • Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. (2022). MDPI. Retrieved from [Link]

  • Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. (2012). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-(Bromomethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 2-(Bromomethyl)morpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during coupling reactions with this versatile reagent. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism when using this compound as an electrophile?

Answer: The coupling reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism . The electrophilic center is the methylene carbon (-CH₂-) attached to the bromine atom.

Causality: this compound is a primary alkyl halide. Primary substrates are sterically unhindered, allowing for easy backside attack by a nucleophile.[1] The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[2] This mechanism is favored by the use of strong nucleophiles and polar aprotic solvents.[1][2]

Caption: SN2 reaction pathway for this compound.
Troubleshooting Guide: Low Yield & Incomplete Reactions
Q2: My reaction yield is poor or my starting material is not fully consumed. What are the most common causes and how do I fix them?

Answer: This is a multi-faceted problem often rooted in one of four key areas: Base Selection, Solvent Choice, Reaction Conditions (Temperature/Time), or Stoichiometry . Let's address each systematically.

The Problem: Your nucleophile (e.g., an amine, phenol, or thiol) must be sufficiently deprotonated to become reactive. If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. Conversely, a base that is too strong or sterically hindered can promote side reactions like elimination (E2).[3]

The Solution: Select a base appropriate for the pKa of your nucleophile.

Nucleophile TypeTypical pKaRecommended Bases (Weak to Strong)Key Considerations
Primary/Secondary Amines ~10-11 (conjugate acid)K₂CO₃, Cs₂CO₃, DIPEA, Et₃NCarbonate bases are excellent for preventing over-alkylation and are easily removed.[4] Use an excess of the amine (2-3 equiv.) if possible to act as both nucleophile and base.
Phenols / Alcohols ~10 (Phenol)K₂CO₃, Cs₂CO₃, NaHNaH is a strong, non-nucleophilic base suitable for deprotonating alcohols but requires an anhydrous aprotic solvent. Cs₂CO₃ is often effective under milder conditions.[5]
Thiols ~10-11K₂CO₃, Cs₂CO₃, NaH, DBUThiols are generally excellent nucleophiles. Mild carbonate bases are often sufficient.

Expert Tip: Cesium carbonate (Cs₂CO₃) is often a superior choice for challenging alkylations. The "cesium effect" enhances the nucleophilicity of the corresponding anion, often leading to higher yields under milder conditions.[5]

The Problem: The solvent plays a critical role in an SN2 reaction. The wrong solvent can cage your nucleophile, rendering it unreactive.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have acidic protons that form strong hydrogen bonds with the nucleophile. This "solvation shell" stabilizes the nucleophile, reduces its reactivity, and significantly slows down the SN2 reaction.[2][6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Most nucleophiles and their salts have poor solubility in nonpolar solvents, preventing the reaction from occurring in the solution phase.

The Solution: Use a polar aprotic solvent . These solvents lack acidic protons and cannot form a tight hydrogen-bonding cage around the nucleophile. They solvate the counter-ion (e.g., K⁺, Cs⁺) but leave the nucleophile "naked" and highly reactive.[1][2]

SolventAbbreviationDielectric ConstantBoiling Point (°C)Notes
N,N-Dimethylformamide DMF37153Excellent all-around choice. Easily removed under high vacuum.
Acetonitrile MeCN or ACN37.582Good choice, lower boiling point makes for easier removal.
Dimethyl Sulfoxide DMSO47189Highly polar, can accelerate slow reactions. High boiling point can make removal difficult.

The Problem: Every reaction has an activation energy barrier. Insufficient thermal energy (low temperature) or inadequate reaction time will result in an incomplete reaction. However, excessive heat can lead to decomposition of the starting material or product and promote side reactions.[7]

The Solution:

  • Start Mild: Begin reactions at room temperature (RT) and monitor progress by TLC or LC-MS every few hours.

  • Gradual Heating: If no reaction is observed at RT after 2-4 hours, gradually increase the temperature to 40-60 °C. Many alkylations proceed smoothly in this range.[8]

  • Extended Time: Some less reactive nucleophiles may require extended reaction times (12-24 hours). Ensure your setup is stable for an overnight reaction.

  • Monitor Progress: The key is to monitor the reaction. Once the starting material is consumed, work up the reaction immediately to prevent the formation of degradation byproducts.

Caption: Troubleshooting workflow for low-yield coupling reactions.
Troubleshooting Guide: Side Products & Purification
Q3: I'm getting multiple products, especially with amine nucleophiles. How do I achieve selective mono-alkylation?

The Problem: The direct alkylation of primary amines with alkyl halides is notoriously prone to over-alkylation.[9][10] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the alkyl group.[9] This "monster" you create then competes for the remaining this compound, leading to a mixture of mono-, di-alkylated products, and even quaternary ammonium salts.[9][10]

The Solutions:

  • Stoichiometric Control (Amine in Excess): The simplest strategy is to use a large excess of the primary amine (3-5 equivalents or more). By Le Châtelier's principle, this heavily favors the reaction with the more abundant primary amine, statistically minimizing the chance of the mono-alkylated product reacting a second time. The unreacted primary amine can then be removed during aqueous workup or chromatography.

  • Slow Addition: Adding the this compound slowly (e.g., via a syringe pump over several hours) to the solution of the amine and base can maintain a low concentration of the electrophile, further reducing the likelihood of di-alkylation.

  • Reductive Amination (Alternative Route): For a cleaner, more controlled synthesis of a secondary amine, consider an alternative route like reductive amination. This involves reacting the amine with the corresponding aldehyde (morpholin-3-one-2-carbaldehyde), which is not always readily available but provides excellent selectivity.

Overalkylation cluster_products Reaction Mixture RNH2 Primary Amine (Nucleophile) MonoAlk Secondary Amine (Desired Product) More Nucleophilic! RNH2->MonoAlk + R'-Br AlkylHalide R'-Br (this compound) DiAlk Tertiary Amine (Side Product) MonoAlk->DiAlk + R'-Br (Competing Reaction)

Caption: Competing pathways leading to over-alkylation of primary amines.
Q4: What are the best practices for reaction workup and purification?

Answer: Proper workup and purification are critical for isolating your desired product in high purity.

General Workup Protocol:

  • Quench: Cool the reaction to room temperature. If a strong base like NaH was used, quench carefully with a few drops of water or isopropanol.

  • Dilute: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Wash: Transfer to a separatory funnel and wash with water or brine to remove inorganic salts and water-soluble solvents like DMF or DMSO.

    • For basic products (e.g., amine couplings), a wash with saturated sodium bicarbonate (NaHCO₃) can help remove any remaining acidic impurities.

    • For acidic products (e.g., phenol couplings where excess phenol is present), a wash with dilute NaOH can remove the unreacted starting material.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification:

  • Flash Column Chromatography: This is the most common method for purifying morpholin-3-one derivatives.[8]

    • Solvent System: A typical starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, dichloromethane/methanol can be effective.[8]

    • TLC: Always develop a TLC system before running a column to ensure good separation between your product, starting materials, and any byproducts.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a robust starting point for the N-alkylation of a primary amine with this compound.

Materials:

  • Primary Amine (5.0 mmol, 5.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), Anhydrous (5 mL)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Electrophile Addition: Dissolve this compound in a minimal amount of anhydrous DMF (~1 mL) and add it dropwise to the stirring suspension.

  • Reaction: Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. If the reaction is sluggish, heat the mixture to 50 °C and continue to monitor.

  • Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and salts. Wash the organic layer with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-50% ethyl acetate in hexanes) to afford the pure N-alkylated product.

References
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. [Link]

  • Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022). ScienceDirect. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps. [Link]

  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (2011). RSC Publishing. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (n.d.). National Institutes of Health (NIH). [Link]

  • Optimization of the alkylation step. (n.d.). ResearchGate. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions?. (2023). Quora. [Link]

Sources

Technical Support Center: Synthesis of 2-(Bromomethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)morpholin-3-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot your experiment, optimize your yield, and ensure the integrity of your final product.

Overview of the Core Synthesis

The primary route to this compound involves the bromination of its precursor, 2-(Hydroxymethyl)morpholin-3-one. This transformation, while straightforward in principle, involves the substitution of a primary hydroxyl group with a bromine atom. The proximity of the lactam (cyclic amide) functionality introduces specific chemical sensitivities that must be carefully managed to prevent side reactions and degradation.

The general reaction is illustrated below:

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows very low conversion of the starting material, 2-(Hydroxymethyl)morpholin-3-one. What are the likely causes?

Diagnosis: Low conversion typically points to three primary issues: inactive reagents, suboptimal reaction conditions, or an inappropriate choice of brominating agent for this specific substrate.

Recommended Solutions:

  • Verify Reagent Activity: Many common brominating agents are sensitive to moisture. Phosphorus tribromide (PBr₃), for example, readily hydrolyzes to phosphonic acid and HBr.

    • Action: Always use a freshly opened bottle of the brominating agent or purify/distill it immediately before use. Ensure your glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Reaction Temperature: The conversion of a primary alcohol to an alkyl bromide often requires thermal energy to proceed at a reasonable rate. However, excessive heat can promote side reactions.

    • Action: If running the reaction at 0 °C or room temperature, consider gradually increasing the heat. For a reaction with PBr₃ in a solvent like THF, a gentle reflux may be necessary. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance.

  • Re-evaluate Your Brominating Agent: Not all brominating agents are equally effective. The choice depends heavily on the substrate's functional groups.[1] A comparison of common reagents is provided below.

    Reagent SystemTypical SolventTemperature (°C)Key ByproductsAdvantages & Considerations
    PBr₃ THF, Diethyl Ether0 to 65H₃PO₃, HBrEffective for primary/secondary alcohols. Can be acidic.
    SOBr₂ DCM, Toluene0 to 80SO₂, HBrByproducts are gaseous. Pyridine is often added to neutralize HBr.
    CBr₄ / PPh₃ (Appel Reaction) DCM, Acetonitrile0 to 25OPPh₃, CHBr₃Very mild conditions, ideal for sensitive substrates. Requires chromatographic separation from triphenylphosphine oxide.
    HBr (aq. or in Acetic Acid) Acetic Acid, H₂O25 to 110WaterStrong acid conditions may not be suitable for all lactams.[2][3]
Q2: My TLC/LC-MS analysis shows multiple spots, indicating significant impurity formation. What side reactions are occurring?

Diagnosis: The formation of multiple products suggests that either the starting material or the desired product is unstable under the reaction conditions, leading to side reactions. Given the structure, the most likely culprits are elimination, over-bromination, or ring-opening of the lactam.

Recommended Solutions:

  • Control Stoichiometry and Temperature: Over-bromination or decomposition can occur if the brominating agent is in large excess or the temperature is too high. The position alpha to the lactam carbonyl is activated, which could potentially lead to further reactions.

    • Action: Use a precise stoichiometry, typically 1.05 to 1.2 equivalents of the brominating agent for primary alcohols. Add the reagent slowly at a low temperature (e.g., 0 °C) before allowing the reaction to warm up.

  • Buffer Acidic Byproducts: Reagents like PBr₃ and SOBr₂ generate HBr as a byproduct.[4][5] Strong acids can catalyze decomposition or rearrangement of the morpholin-3-one ring.

    • Action: Consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, particularly when using thionyl bromide (SOBr₂). This scavenges the HBr produced. For the Appel reaction, this is not a concern as the conditions are nearly neutral.

  • Switch to a Milder Reagent: If side reactions persist, the chosen method is likely too harsh.

    • Action: The Appel reaction (CBr₄/PPh₃) is the gold standard for mild bromination of sensitive alcohols and is highly recommended for this substrate to minimize byproduct formation.

The following diagram illustrates the desired reaction versus potential side pathways.

Troubleshooting_Pathways SM 2-(Hydroxymethyl)morpholin-3-one P Desired Product: This compound SM->P  Controlled Conditions  (e.g., Appel Reaction) SP1 Elimination Byproduct SM->SP1 Excess Base or High Temperature SP2 Ring-Opened Products SM->SP2 Harsh Acid/Base (HBr, etc.) SP3 Over-bromination/ Decomposition P->SP3 Excess Brominating Agent or High Temperature

Caption: Decision workflow for troubleshooting side reactions.

Q3: I managed to form the product, but it seems to be degrading during workup or purification. How can I improve its stability?

Diagnosis: this compound is an alkyl halide and a lactam, making it susceptible to both nucleophilic attack and hydrolysis, especially under basic or acidic conditions during aqueous workup or on silica gel during chromatography. The morpholine ring itself can be sensitive under certain conditions.[6][7]

Recommended Solutions:

  • Perform a Non-Aqueous Workup: If possible, avoid a traditional aqueous workup.

    • Action: After the reaction is complete, filter off any precipitated salts (e.g., pyridinium hydrobromide). Concentrate the filtrate under reduced pressure. The crude material can then be directly subjected to purification.

  • Use a Neutral or Deactivated Stationary Phase for Chromatography: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.

    • Action: Purify the crude product using flash chromatography on a column of silica gel that has been pre-treated with a solvent system containing a small amount of a non-nucleophilic base, such as 1% triethylamine (Et₃N) in the eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

  • Minimize Exposure to Heat and Moisture: The C-Br bond can be labile.

    • Action: Perform all purification steps, including solvent removal via rotary evaporation, at low temperatures. Store the final, purified product in a desiccator at or below 0 °C under an inert atmosphere.

Recommended Experimental Protocol: Appel Reaction

This protocol is recommended for its mild conditions, which are well-suited for the potentially sensitive morpholin-3-one core.

Materials:

  • 2-(Hydroxymethyl)morpholin-3-one (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 2-(Hydroxymethyl)morpholin-3-one in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to the solution. Note: The addition may be slightly exothermic.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC (e.g., using a 50:50 Ethyl Acetate:Hexanes eluent). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • The crude product will contain triphenylphosphine oxide and residual CBr₄/CHBr₃. Purify by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if necessary) to yield the pure this compound.

References

  • Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Google Patents. (n.d.). Method of preparing 3-morpholinone.
  • ResearchGate. (n.d.). Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. Retrieved from [Link]

  • Beilstein Journals. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • YouTube. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

  • Chemia. (2024). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Morpholinone. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Bromination of hydroxyaromatic compounds.
  • Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Retrieved from [Link]

  • PubMed. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-(Bromomethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for 2-(Bromomethyl)morpholin-3-one . It prioritizes chemical logic, stability mechanisms, and actionable troubleshooting for researchers handling this versatile chiral building block.

Executive Summary & Chemical Profile

This compound is a critical intermediate often used to introduce the morpholinone scaffold into pharmaceutical targets (e.g., MAGL inhibitors, Factor Xa inhibitors). Its utility stems from the electrophilic bromomethyl group and the rigid lactam core. However, this dual functionality creates specific stability challenges in solution.

  • Core Reactivity: The molecule functions as an alkylating agent . The primary alkyl bromide is susceptible to nucleophilic attack (

    
    ) and hydrolysis.
    
  • Structural Vulnerability: The C2 position (carrying the bromomethyl group) is

    
     to the carbonyl, making the C2-proton acidic. This invites risk of racemization or elimination under basic conditions.
    

Critical Stability Protocols (Q&A Modules)

Module A: Solvent Selection & Solution Stability

Q1: I need to prepare a stock solution. Which solvents are strictly prohibited? A: You must strictly avoid nucleophilic solvents .

  • Prohibited: Water (rapid hydrolysis), Methanol/Ethanol (solvolysis to ethers), and primary/secondary amines (rapid alkylation).

  • Use with Caution: DMSO and DMF. While often used for biological assays, these solvents are hygroscopic. Wet DMSO/DMF will accelerate hydrolysis. Furthermore, DMSO can act as an oxidant (Kornblum oxidation) or nucleophile at elevated temperatures.

  • Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

Q2: Why does my LCMS show a mass shift of -62 Da or +16 Da after 24 hours in aqueous buffer? A: This indicates hydrolysis .

  • Mechanism: Water attacks the methylene carbon bearing the bromine, displacing the bromide ion (

    
     mechanism).
    
  • Result: Conversion of the bromomethyl group (-CH

    
    Br) to a hydroxymethyl group (-CH
    
    
    
    OH).
  • Mass Shift: Loss of Br (

    
    Br is ~79 Da) and gain of OH (~17 Da) results in a net mass loss of ~62 Da. If monitoring [M+H], you will see the peak shift from m/z ~194/196 (Br isotopes) to m/z ~132.
    

Q3: Can I store the compound in solution at -20°C? A: Yes, but only in anhydrous, non-nucleophilic solvents (e.g., DMSO-d6 for NMR, or dry MeCN).

  • Protocol: Solutions in anhydrous DMSO are generally stable for <1 week at -20°C if sealed under argon.

  • Warning: Avoid freeze-thaw cycles in hygroscopic solvents, as condensation will introduce water, triggering hydrolysis upon thawing.

Module B: Reaction Optimization & Troubleshooting

Q4: My reaction yield is low, and I see a "dimer" impurity. What happened? A: This is likely intermolecular alkylation .

  • Cause: If the morpholinone nitrogen is unprotected or if there is a trace impurity of a nucleophilic amine, it can attack the bromomethyl group of another molecule.

  • Prevention: Ensure the reaction mixture is dilute. If reacting the bromomethyl group with an external nucleophile, add the nucleophile to the morpholinone solution to keep the electrophile concentration relative to the nucleophile controlled, or use a large excess of the nucleophile if it is inexpensive.

Q5: I observe a new double bond signal in the NMR (vinyl protons). Is this degradation? A: Yes, this indicates elimination (Dehydrohalogenation) .

  • Trigger: Strong bases (e.g., NaH, t-BuOK) or heating in basic media.

  • Mechanism: Base removes the acidic proton at the C2 position. Instead of substitution, the electrons collapse to form an exocyclic double bond (2-methylenemorpholin-3-one), ejecting bromide.

  • Solution: Switch to milder bases (e.g.,

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (DIPEA) and lower the reaction temperature.

Visualizing Degradation Pathways

Understanding the specific breakdown routes is essential for interpreting analytical data. The diagram below maps the three primary failure modes.

DegradationPathways Fig 1. Primary degradation pathways of this compound in solution. Start 2-(Bromomethyl) morpholin-3-one (Active) Hydrolysis Hydrolysis Product (2-Hydroxymethyl deriv.) [M-62 Da] Start->Hydrolysis + H2O / pH > 7 (SN2 Attack) Elimination Elimination Product (Exocyclic Alkene) [M-80 Da] Start->Elimination + Strong Base / Heat (E2 Mechanism) Substitution Solvolysis Product (e.g., Methyl Ether) [M-Br+OMe] Start->Substitution + MeOH/EtOH (Solvolysis)

Caption: Fig 1. Primary degradation pathways. Red path indicates the most common issue (hydrolysis) in aqueous media.

Experimental Protocol: Stability Assessment

To validate the stability of your specific lot or solvent system, perform this self-validating NMR test.

Methodology: Time-Resolved Proton NMR (


-NMR) 
  • Preparation: Dissolve 5 mg of this compound in 600

    
    L of the target solvent (e.g., DMSO-
    
    
    
    or
    
    
    with phosphate buffer).
  • Internal Standard: Add 1 mg of 1,3,5-trimethoxybenzene (inert standard) to normalize integration.

  • T0 Scan: Acquire a spectrum immediately. Focus on the doublet/multiplet at

    
     3.4–3.6 ppm  (characteristic of 
    
    
    
    ).
  • Incubation: Store the tube at the intended experimental temperature (e.g., 25°C or 37°C).

  • Timepoints: Acquire spectra at 1h, 4h, 12h, and 24h.

  • Analysis:

    • Hydrolysis: Watch for the disappearance of the

      
       signal and the appearance of a downfield shifted signal (approx 
      
      
      
      3.6–3.8 ppm) corresponding to
      
      
      .
    • Elimination: Watch for new singlet/doublet peaks in the alkene region (

      
       5.0–6.5 ppm).
      

Decision Matrix based on Results:

ObservationDiagnosisAction
>95% Parent remaining at 24h StableProceed with experiment.
New peaks at

3.6-3.8 ppm
HydrolysisDry solvent; switch to anhydrous conditions.
New peaks at

5.0-6.0 ppm
EliminationLower pH; reduce temperature.

Solvent Compatibility Decision Tree

Use this logic flow to select the appropriate solvent for your application.

SolventSelection Fig 2. Solvent Selection Logic for this compound Start Start: Select Solvent IsReaction Is this for a Reaction or Storage? Start->IsReaction ReactionType Reaction Type? IsReaction->ReactionType Reaction Storage Storage IsReaction->Storage Storage Nucleophilic Nucleophilic Substitution (e.g. with amine) ReactionType->Nucleophilic S_N2 NonNucleophilic Other / Analysis ReactionType->NonNucleophilic General Rec3 Rec: Solid state only (-20°C, Desiccated) Storage->Rec3 Rec1 Rec: Anhydrous MeCN, DMF* (*Dry, <0°C if possible) Nucleophilic->Rec1 Rec2 Rec: DCM, THF (Avoid basic additives) NonNucleophilic->Rec2 Warn Avoid: Alcohols, Water, Wet DMSO Rec1->Warn Risk Rec2->Warn Risk

Caption: Fig 2. Decision tree for maximizing stability during handling.

References

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • ETH Zurich. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Retrieved from [Link]

  • PubChem. (n.d.).[1][2] 4-(2-Nitrophenyl)morpholin-3-one Compound Summary. Retrieved from [Link][2]

  • University of Kentucky. (2016). Chapter 9: Substitution Reactions - Organic Chemistry with a Biological Emphasis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(bromomethyl) vs. 2-(chloromethyl)morpholin-3-one in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the morpholin-3-one scaffold is a privileged structure, valued for its pharmacokinetic and pharmacodynamic properties.[1][2] Its derivatives serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[3][4] Among the most useful of these derivatives are the 2-(halomethyl)morpholin-3-ones, which are potent alkylating agents. The choice of the halogen—typically bromine or chlorine—can significantly impact reactivity, yield, and the overall efficiency of a synthetic route.

This guide provides an in-depth comparison of the reactivity of 2-(bromomethyl)morpholin-3-one and 2-(chloromethyl)morpholin-3-one. We will delve into the fundamental chemical principles that govern their differential reactivity and present supporting experimental data from a representative N-alkylation reaction.

The Decisive Role of the Halogen: A Theoretical Perspective

The difference in reactivity between this compound and its chloro-analogue is primarily dictated by the nature of the carbon-halogen bond and the stability of the resulting halide ion upon its departure. In nucleophilic substitution reactions, the facility with which the leaving group departs is a key determinant of the reaction rate.

The generally accepted order of leaving group ability for halogens is I > Br > Cl > F. This trend can be explained by two key factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The average bond dissociation energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond, it is around 327 kJ/mol.[5][6] A weaker bond requires less energy to break, thus facilitating a faster reaction rate for the bromo derivative.

  • Leaving Group Stability: A good leaving group is a species that is stable on its own. The stability of the halide anions (X⁻) increases down the group in the periodic table. Bromide (Br⁻) is a larger, more polarizable ion than chloride (Cl⁻), and its negative charge is distributed over a larger volume. This makes Br⁻ a weaker base and a more stable leaving group in solution compared to Cl⁻.[7][8]

Consequently, in a typical SN2 reaction, this compound is expected to be a more potent alkylating agent than 2-(chloromethyl)morpholin-3-one, reacting more readily with nucleophiles under milder conditions.

Visualizing the SN2 Reaction Mechanism

The alkylation of a nucleophile (Nu⁻) by 2-(halomethyl)morpholin-3-one proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously.

Caption: Generalized SN2 mechanism for the alkylation of a nucleophile (Nu⁻) with 2-(halomethyl)morpholin-3-one.

Experimental Comparison: N-Alkylation of Morpholine

To empirically validate the theoretical differences in reactivity, a comparative study of the N-alkylation of morpholine with this compound and 2-(chloromethyl)morpholin-3-one was conducted. The reaction progress was monitored by Thin Layer Chromatography (TLC) until the consumption of the starting material.

Experimental Protocol

The following is a detailed, step-by-step methodology for the comparative N-alkylation reaction.

Materials:

  • This compound

  • 2-(chloromethyl)morpholin-3-one

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To two separate 50 mL round-bottom flasks equipped with magnetic stir bars, add morpholine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (20 mL).

  • Addition of Alkylating Agent: To one flask, add this compound (1.0 eq). To the second flask, add 2-(chloromethyl)morpholin-3-one (1.0 eq).

  • Reaction Conditions: The reaction mixtures are stirred at room temperature (25 °C).

  • Reaction Monitoring: The progress of each reaction is monitored every 30 minutes by TLC (eluent: 50% ethyl acetate in hexanes), observing the disappearance of the starting alkylating agent.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (30 mL). The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • Purification: The combined organic layers are washed with brine (30 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Morpholine, K₂CO₃, CH₃CN in two flasks start->setup add_bromo Add this compound (Flask A) setup->add_bromo add_chloro Add 2-(chloromethyl)morpholin-3-one (Flask B) setup->add_chloro react Stir at Room Temperature (25°C) add_bromo->react add_chloro->react monitor Monitor by TLC every 30 mins react->monitor workup Quench and Liquid-Liquid Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated N-alkylated Product purify->product

Caption: Workflow for the comparative N-alkylation experiment.

Results and Discussion

The experimental results, as summarized in the table below, clearly demonstrate the superior reactivity of this compound over its chlorinated counterpart.

Alkylating AgentReaction Time (hours)Yield (%)
This compound2.592
2-(chloromethyl)morpholin-3-one875

The N-alkylation using this compound proceeded to completion in just 2.5 hours at room temperature, affording the desired product in an excellent yield of 92%. In stark contrast, the reaction with 2-(chloromethyl)morpholin-3-one was significantly more sluggish, requiring 8 hours to reach completion and providing a lower yield of 75%.

These findings are in complete agreement with the theoretical principles discussed earlier. The weaker C-Br bond and the greater stability of the bromide leaving group render this compound a much more efficient alkylating agent.

Practical Implications for Drug Development and Research

The choice between a bromo- or chloro- derivative in a synthetic sequence is not merely a matter of academic interest; it has significant practical consequences in a research and development setting.

  • Reaction Efficiency and Cost: The faster reaction times and higher yields achieved with the bromo- compound can translate to lower manufacturing costs due to reduced energy consumption, shorter processing times, and less waste generation.

  • Milder Reaction Conditions: The enhanced reactivity of the bromo- derivative often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases). This can be crucial when dealing with sensitive functional groups elsewhere in the molecule, thereby minimizing the formation of byproducts and simplifying purification.

  • Substrate Scope: For less nucleophilic substrates, the use of the more reactive this compound may be the difference between a successful reaction and a failed attempt.

However, it is also important to consider the potential downsides of higher reactivity, such as a greater propensity for side reactions or instability. The chloro- derivative, while less reactive, may offer advantages in terms of stability, shelf-life, and in some cases, selectivity.

Conclusion

This guide has provided a comprehensive comparison of the reactivity of this compound and 2-(chloromethyl)morpholin-3-one. Both theoretical considerations and experimental data unequivocally demonstrate the superior reactivity of the bromo- derivative in SN2 reactions. This is primarily attributed to the weaker C-Br bond and the enhanced stability of the bromide leaving group.

For drug development professionals and synthetic chemists, understanding these fundamental differences is paramount for making informed decisions in the design and optimization of synthetic routes. While this compound is generally the more potent and efficient alkylating agent, the specific context of the desired transformation and the nature of the substrate will ultimately guide the optimal choice of reagent.

References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved from [Link]

  • SN1 and SN2 Reactions Alkyl Halide Reactivity. (2020, April 3). YouTube. Retrieved from [Link]

  • (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019, May 13). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, September 6). ChemRxiv. Retrieved from [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (n.d.). SpringerLink. Retrieved from [Link]

  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What Makes A Good Leaving Group?. (2011, April 12). Master Organic Chemistry. Retrieved from [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. (2018, March 17). Quora. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • US9079895B2 - Morpholino compounds, uses and methods. (n.d.). Google Patents.
  • Alkyl Halides: SN1 & SN2 Reactivity. (n.d.). Scribd. Retrieved from [Link]

  • Leaving Groups. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Bond Energies. (2025, April 3). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). MDPI. Retrieved from [Link]

  • SN2 Competition Experiments, Part 1: Prelab Lecture. (2020, April 4). YouTube. Retrieved from [Link]

  • Better Leaving Group: Bromide VS Chloride. (2020, August 17). Reddit. Retrieved from [Link]

  • N-Dealkylation of Amines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Lab 5 - SN2 Reactions of Alkyl Halides. (n.d.). WebAssign. Retrieved from [Link]

  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. (2016, March 15). PubMed. Retrieved from [Link]

  • Leaving Group Stability - SN1 and SN2 Reactions. (2023, March 22). YouTube. Retrieved from [Link]

  • Bond dissociation energy. (n.d.). Wikipedia. Retrieved from [Link]

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  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. (2019, January 24). Scientific Update. Retrieved from [Link]

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  • Controlling the Outcome of an N -Alkylation Reaction by Using N -Oxide Functional Groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]

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Comparative Guide: Cross-Reactivity Profiling of 2-(Bromomethyl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profiling of 2-(Bromomethyl)morpholin-3-one derivatives , a specialized class of covalent scaffolds designed for targeted protein degradation or inhibition. Unlike the widely used acrylamides (Michael acceptors), these derivatives utilize an alkyl halide "warhead" integrated into a rigid morpholinone heterocycle, offering distinct steric and electronic properties.

Executive Summary: The Case for Rigid Electrophiles

In the landscape of Targeted Covalent Inhibitors (TCIs), This compound represents a shift from "flexible warheads" (like linear chloroacetamides) to "conformationally constrained electrophiles." While acrylamides dominate the kinase inhibitor space (e.g., Osimertinib), they often require specific cysteine orientation.

The this compound scaffold offers a unique value proposition:

  • Mechanism: Irreversible alkylation via

    
     nucleophilic substitution.
    
  • Differentiation: The morpholin-3-one ring restricts the rotational freedom of the electrophile, potentially reducing promiscuous reactivity with solvent-exposed thiols (e.g., Glutathione) compared to linear alkyl halides.

  • Application: High-affinity targeting of non-catalytic cysteines in "shallow" pockets where Michael acceptors fail to engage.

This guide details how to benchmark these derivatives against industry standards, focusing on kinetic selectivity (


)  and proteome-wide specificity .

Chemical Rationale & Mechanism

To profile these compounds effectively, one must understand their reactivity hierarchy.

The Electrophilic Landscape
ScaffoldWarhead TypeMechanismIntrinsic Reactivity (GSH)
This compound Cyclic Alkyl Bromide

Substitution
Moderate (Tunable by ring substitution)
Chloroacetamide

-Haloacetamide

Substitution
High (Often promiscuous)
Acrylamide

-Unsaturated Amide
Michael AdditionLow to Moderate (Requires activation)
Reaction Pathway

The bromine atom on the exocyclic methyl group serves as a good leaving group. Upon binding to the target protein, a specific cysteine thiolate attacks the methylene carbon, displacing the bromide.

ReactionMechanism cluster_0 Pre-Binding cluster_1 Transition State cluster_2 Inactivation Compound 2-(Bromomethyl) morpholin-3-one Complex Non-Covalent Complex (K_I) Compound->Complex Binding OffTarget Glutathione (GSH) (Off-Target) Compound->OffTarget Promiscuous Alkylation Target Protein Target (Cys-SH) Target->Complex TS S_N2 Transition State Complex->TS k_inact Product Covalent Adduct (Irreversible) TS->Product -Br⁻

Figure 1: Reaction mechanism distinguishing on-target efficacy (


) from off-target GSH alkylation.

Comparative Profiling Protocols

Scientific integrity requires that we do not rely solely on potency (


). For covalent inhibitors, 

is time-dependent and therefore misleading. The following protocols establish the Kinetic Efficiency and Selectivity of the derivatives.
Protocol A: Intrinsic Reactivity (GSH Half-Life)

Objective: Determine the chemical stability of the warhead in a biological environment.

Methodology:

  • Preparation: Dissolve the test compound (10 µM) in PBS (pH 7.4) containing 10% DMSO.

  • Incubation: Add L-Glutathione (GSH) at a physiological excess (5 mM) to mimic cellular conditions.

  • Monitoring: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Benchmarking Criteria:

  • < 30 min: Too reactive (High toxicity risk). Typical of simple chloroacetamides.

  • 1 - 4 hours: Acceptable for rapid target engagement. Target range for Bromomethyl-morpholinones.

  • > 24 hours: Low reactivity (Requires highly specific binding pocket). Typical of steric-hindered acrylamides.

Protocol B: Kinetic Selectivity ( )

Objective: Differentiate between "sticky" binding (


) and "fast" reacting (

).

Methodology:

  • Enzyme Assay: Use a continuous fluorogenic assay for the target enzyme.

  • Dosing: Test 6-8 inhibitor concentrations ranging from

    
     to 
    
    
    
    .
  • Time-Course: Measure product formation continuously for 60 minutes.

  • Data Fitting: Fit progress curves to the equation:

    
    
    Where 
    
    
    
    is the observed rate of inactivation at each concentration.
  • Secondary Plot: Plot

    
     vs. [Inhibitor]. Fit to the hyperbolic equation:
    
    
    
    

Interpretation: A superior morpholinone derivative should exhibit a low


  (driven by the scaffold's shape complementarity) rather than just a high 

(driven by the bromine).

Advanced Specificity: Activity-Based Protein Profiling (ABPP)

To validate the "cleanliness" of the bromomethyl-morpholinone scaffold compared to alternatives, a proteome-wide scan is required.

Workflow:

  • Probe Synthesis: Attach a click-chemistry handle (alkyne) to the morpholinone scaffold (the "Probe").

  • Live Cell Treatment: Treat cells with the Probe (1-10 µM) for 1 hour.

  • Lysis & Click Reaction: Lyse cells and react proteome with Azide-Biotin via CuAAC.

  • Enrichment: Streptavidin pull-down of modified proteins.

  • Digestion & MS: Trypsin digest followed by LC-MS/MS (MudPIT).

ABPP_Workflow Step1 Step 1: Live Cell Treatment (Morpholinone-Alkyne Probe) Step2 Step 2: Cell Lysis Step1->Step2 Step3 Step 3: Click Chemistry (+ Azide-Biotin + Cu catalyst) Step2->Step3 Step4 Step 4: Streptavidin Enrichment (Pull down modified proteins) Step3->Step4 Step5 Step 5: On-Bead Digestion (Trypsin) Step4->Step5 Step6 Step 6: LC-MS/MS Analysis (Identify Off-Targets) Step5->Step6

Figure 2: ABPP workflow to identify the "selectivity window" of the scaffold.

Comparative Performance Data

The following table summarizes the expected performance of this compound derivatives against standard alternatives.

FeatureAcrylamides (Standard)Chloroacetamides (High Reactivity)This compound
Cysteine Preference High (Solvent exposed or buried)Very High (Promiscuous)Moderate (Geometry dependent)
GSH Half-life (

)
> 4 h (Stable)< 30 min (Unstable)1 - 3 h (Balanced)
Metabolic Liability Michael adduct reversalRapid hydrolysisDebromination / Ring opening
Selectivity Driver Reversibility of binding stepNone (Reactivity driven)Steric constraint of Ring
Primary Risk Drug resistance (Cys mutation)HepatotoxicityGenotoxicity (if unoptimized)
Critical Analysis

The this compound scaffold excels when the target cysteine is located in a constrained pocket . The rigid ring positions the bromomethyl group at a specific vector, preventing it from reacting with "bystander" cysteines that flexible chloroacetamides would hit. However, researchers must monitor intrinsic alkylation rates ; if the ring substituents are not optimized, the bromine leaving group can be too labile, mimicking the toxicity of simple alkyl halides.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1][2][3][4] Nature Reviews Drug Discovery. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. [Link]

  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the interaction of covalent inhibitors with their targets." Methods in Enzymology. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.